molecular formula C16H26N2O5S B15211258 Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy- CAS No. 103595-50-2

Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy-

Cat. No.: B15211258
CAS No.: 103595-50-2
M. Wt: 358.5 g/mol
InChI Key: YPTIAZZKEKAPOU-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy- (hereafter referred to as the target compound) is a substituted benzenesulfonamide derivative featuring a pyrrolidinylmethylamine side chain and three methoxy groups at positions 2, 3, and 4 of the benzene ring.

Properties

CAS No.

103595-50-2

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3,4-trimethoxybenzenesulfonamide

InChI

InChI=1S/C16H26N2O5S/c1-5-18-10-6-7-12(18)11-17-24(19,20)14-9-8-13(21-2)15(22-3)16(14)23-4/h8-9,12,17H,5-7,10-11H2,1-4H3

InChI Key

YPTIAZZKEKAPOU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNS(=O)(=O)C2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide typically involves the reaction of 2,3,4-trimethoxybenzenesulfonyl chloride with N-((1-ethylpyrrolidin-2-yl)methyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

(a) [11C]Raclopride

  • Structure : (2S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-[11C]methoxybenzamide .
  • Key Differences :
    • Replaces the sulfonamide group with a benzamide backbone.
    • Contains a 3,5-dichloro substitution on the benzene ring instead of trimethoxy groups.
    • Retains the 1-ethyl-2-pyrrolidinylmethyl side chain.
  • Functional Impact : The dichloro substitution enhances D-2 receptor affinity, while the hydroxyl group at position 6 reduces lipophilicity compared to the target compound’s fully substituted methoxy groups .

(b) [125I]Epidepride

  • Structure : (S)-N-((1-allyl-2-pyrrolidinyl)methyl)-5-(3-iodopropyl)-2-methoxybenzamide .
  • Key Differences :
    • Features a benzamide core with a single methoxy group at position 2.
    • Contains an allyl-substituted pyrrolidinylmethyl side chain and a radioiodinated propyl group.
  • Functional Impact: Epidepride exhibits subnanomolar affinity for D-2 receptors (Kd = 20–30 pM in the presence of sodium) but also binds α-2 adrenergic receptors at lower affinity (Kd ≈ 2 nM) . The target compound’s trimethoxy substitutions may reduce off-target interactions with α-2 receptors due to steric hindrance.

(c) Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy

  • Structure : C16H18N2O4 with a pyridylmethyl substituent .
  • Key Differences :
    • Replaces the pyrrolidinylmethyl group with a pyridylmethyl moiety.
    • Lacks the sulfonamide group.
  • Functional Impact : The pyridyl group may enhance solubility but reduce blood-brain barrier permeability compared to the target compound’s pyrrolidinylmethyl side chain.

Pharmacological and Binding Profiles

Compound Core Structure Receptor Affinity (Kd) Sodium Sensitivity Selectivity Notes
Target Compound Benzenesulfonamide Not reported Likely high* Potential D-2/α-2 cross-reactivity inferred from epidepride
[11C]Raclopride Benzamide ~1–2 nM (D-2) Moderate High D-2 specificity
[125I]Epidepride Benzamide 20–30 pM (D-2) High Binds α-2 receptors at 2 nM
N-(3-methyl-2-pyridyl)-... Benzamide Not reported Unknown Likely peripheral activity

*Sodium sensitivity is hypothesized based on structural similarity to epidepride, which shows a 10–20-fold reduction in D-2 affinity in sodium-free conditions .

Key Research Findings

Sodium-Dependent Binding: Epidepride’s biphasic dissociation kinetics in sodium-containing buffers suggest ligand-induced receptor isomerization, a phenomenon that may extend to the target compound due to shared structural motifs .

Sulfonamide vs. Benzamide : Sulfonamide derivatives generally exhibit higher metabolic stability than benzamides, which could enhance the target compound’s utility in vivo .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy- is characterized by a unique structural configuration that includes a benzene ring substituted with methoxy groups and a pyrrolidine moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

1. Inhibition of Carbonic Anhydrases

Research indicates that benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), which are crucial enzymes involved in physiological processes such as respiration and acid-base balance. For instance, specific derivatives exhibit high inhibitory potency against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, suggesting potential applications in cancer therapy due to their ability to inhibit tumor growth by disrupting the pH regulation within the tumor microenvironment .

2. Antimicrobial Activity

Benzenesulfonamide derivatives have demonstrated significant antimicrobial properties against various bacterial strains. In studies evaluating their efficacy, certain compounds showed minimal inhibitory concentrations (MIC) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, indicating their potential as antibacterial agents . This broad-spectrum activity underscores the therapeutic relevance of these compounds in treating infections.

3. Cardiovascular Effects

A study utilizing an isolated rat heart model assessed the effects of benzenesulfonamide derivatives on coronary resistance and perfusion pressure. Results indicated that certain derivatives significantly decreased coronary resistance compared to controls, suggesting a beneficial impact on cardiovascular function . The interaction of these compounds with calcium channels further supports their role in modulating cardiac activity.

Case Study: Evaluation of Anti-inflammatory and Antioxidant Activities

In a study focusing on the anti-inflammatory properties of benzenesulfonamide derivatives, compounds were synthesized and evaluated for their effects on carrageenan-induced edema in rats. Notably, some derivatives inhibited edema by over 90% after three hours of administration . This finding highlights the potential of these compounds in managing inflammatory conditions.

Research Findings

Compound NameBiological ActivityIC50/MIC ValuesReference
Benzenesulfonamide Derivative ACarbonic Anhydrase Inhibition10.93 nM
Benzenesulfonamide Derivative BAntimicrobial against E. coli6.72 mg/mL
Benzenesulfonamide Derivative CCardiovascular Effects (decreased resistance)N/A

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